molecular formula C16H20F3N3O4 B6771754 [2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]-[3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanone

[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]-[3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanone

Cat. No.: B6771754
M. Wt: 375.34 g/mol
InChI Key: DKNHWUBTONAGCM-UHFFFAOYSA-N
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Description

[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]-[3-(trifluoromethyl)-7-oxabicyclo[221]heptan-2-yl]methanone is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a morpholine ring, and a trifluoromethyl-substituted oxabicycloheptane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]-[3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanone typically involves multi-step organic synthesis. The process begins with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The morpholine ring can be introduced via nucleophilic substitution reactions involving morpholine and suitable electrophiles. The trifluoromethyl-substituted oxabicycloheptane moiety is often synthesized through Diels-Alder reactions followed by functional group modifications.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]-[3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole or morpholine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles (e.g., halides, amines, acids). Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]-[3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets makes it valuable for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its unique structure may confer specific biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]-[3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]-[3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanone
  • [2-(5-Propyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]-[3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanone
  • [2-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]-[3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanone

Uniqueness

The uniqueness of [2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]-[3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanone lies in its specific combination of functional groups and structural features. This combination confers unique chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged for specific research and industrial purposes.

Properties

IUPAC Name

[2-(5-ethyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]-[3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O4/c1-2-11-20-21-14(26-11)10-7-22(5-6-24-10)15(23)12-8-3-4-9(25-8)13(12)16(17,18)19/h8-10,12-13H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNHWUBTONAGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2CN(CCO2)C(=O)C3C4CCC(C3C(F)(F)F)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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